3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
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Overview
Description
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3,4-dimethoxybenzaldehyde and phenylhydrazine can be used in a series of reactions including condensation and cyclization to form the desired imidazo[1,2-a]azepine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated or reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dimethoxyphenyl)-2-hydroxy-2-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromide
- 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium
Uniqueness
What sets 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide apart is its specific structural configuration, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O3.BrH/c1-26-19-13-12-17(15-20(19)27-2)22(25)16-23(18-9-5-3-6-10-18)21-11-7-4-8-14-24(21)22;/h3,5-6,9-10,12-13,15,25H,4,7-8,11,14,16H2,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZOFOLRTZGVRR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=CC=C4)O)OC.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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